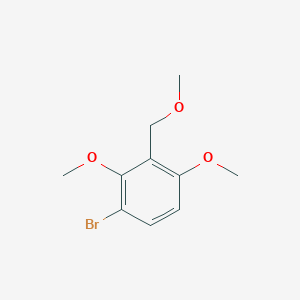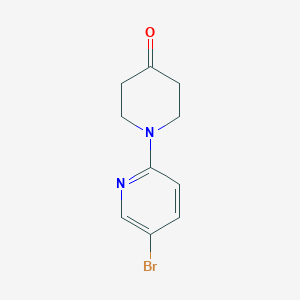
(3-Methylisoquinolin-8-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylisoquinolin-8-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO It is a derivative of isoquinoline, featuring a methyl group at the 3-position and a methanol group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoquinolin-8-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methylation: The isoquinoline undergoes methylation at the 3-position using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Hydroxymethylation: The resulting 3-methylisoquinoline is then subjected to hydroxymethylation at the 8-position. This can be achieved using formaldehyde (CH₂O) and a reducing agent such as sodium borohydride (NaBH₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
(3-Methylisoquinolin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or alkyl halides for etherification.
Major Products
Oxidation: (3-Methylisoquinolin-8-yl)aldehyde or (3-Methylisoquinolin-8-yl)carboxylic acid.
Reduction: (3-Methylisoquinolin-8-yl)amine.
Substitution: (3-Methylisoquinolin-8-yl)chloride or (3-Methylisoquinolin-8-yl)ether.
科学研究应用
(3-Methylisoquinolin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving isoquinoline derivatives.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (3-Methylisoquinolin-8-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound without the methyl and methanol groups.
3-Methylisoquinoline: Lacks the methanol group at the 8-position.
8-Hydroxyisoquinoline: Lacks the methyl group at the 3-position.
Uniqueness
(3-Methylisoquinolin-8-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(3-methylisoquinolin-8-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-9-3-2-4-10(7-13)11(9)6-12-8/h2-6,13H,7H2,1H3 |
InChI 键 |
ADMFKBFGQOFDJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)








![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)


![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
